REACTION_CXSMILES
|
Cl.Cl.[F:3][CH2:4][C:5]([NH2:14])([CH2:10][CH2:11][CH2:12][NH2:13])[C:6](OC)=[O:7].C[O-].[Na+].[Na]>CO>[NH2:14][C:5]1([CH2:4][F:3])[CH2:10][CH2:11][CH2:12][NH:13][C:6]1=[O:7] |f:0.1.2,3.4,^1:17|
|
Name
|
methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.FCC(C(=O)OC)(CCCN)N
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The insoluble material is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(NCCC1)=O)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |